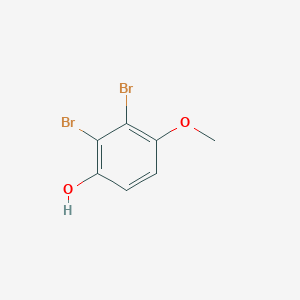

2,3-Dibromo-4-methoxyphenol

説明

BenchChem offers high-quality 2,3-Dibromo-4-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-4-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H6Br2O2 |

|---|---|

分子量 |

281.93 g/mol |

IUPAC名 |

2,3-dibromo-4-methoxyphenol |

InChI |

InChI=1S/C7H6Br2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 |

InChIキー |

QOKXYYFIIWZJHB-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)O)Br)Br |

製品の起源 |

United States |

UV-Vis absorption spectra of 2,3-Dibromo-4-methoxyphenol

Spectroscopic Characterization of 2,3-Dibromo-4-methoxyphenol: UV-Vis Absorption Dynamics and Analytical Protocols

Executive Summary

2,3-Dibromo-4-methoxyphenol (CAS: 1266379-51-4) is a highly functionalized aromatic compound that serves as a critical precursor in the synthesis of methoxylated and hydroxylated polybrominated diphenyl ethers (MeO/OH-PBDEs)[1]. These PBDE derivatives are heavily scrutinized due to their persistence as environmental pollutants, their bioaccumulative nature, and their complex photochemical degradation pathways[2]. For researchers and drug development professionals, understanding the precise UV-Vis absorption characteristics of this precursor is not merely a structural exercise—it is essential for monitoring reaction kinetics, environmental photolysis[2], and biological interactions[3].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral reporting. Here, we will dissect the electronic architecture of 2,3-dibromo-4-methoxyphenol, explain the causality behind its spectral shifts, and outline a self-validating experimental protocol for its precise characterization.

Electronic Architecture and Chromophoric Behavior

The UV-Vis absorption spectrum of 2,3-dibromo-4-methoxyphenol is dictated by the interplay between its central benzene chromophore and three distinct types of auxochromes: a hydroxyl group (-OH), a methoxy group (-OCH₃), and two bromine atoms (-Br).

In an unsubstituted benzene ring, the primary π→π∗ transitions occur in the deep UV region (the E2 band at ~204 nm and the B band at ~254 nm). However, the substitution pattern in 2,3-dibromo-4-methoxyphenol fundamentally alters the molecular orbital energy levels:

-

Oxygen-Based Auxochromes (-OH, -OCH₃): Both groups possess non-bonding ( n ) electron pairs that conjugate with the aromatic π system. This resonance pushes electron density into the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The resulting decrease in the π→π∗ energy gap causes a significant bathochromic shift (red shift) of the B band.

-

The Heavy Atom Effect (-Br): Bromine is a large, highly polarizable halogen. While it exerts an electron-withdrawing inductive effect, its primary spectroscopic contribution is the "heavy atom effect." The presence of two adjacent bromine atoms broadens the absorption bands and induces a hyperchromic effect (increased molar absorptivity, ϵ ) due to enhanced spin-orbit coupling.

Fig 1: Vectorial representation of substituent effects on the UV-Vis absorption profile.

Quantitative Spectral Projections and Halochromism

Because the -OH group is ionizable, the UV-Vis spectrum of 2,3-dibromo-4-methoxyphenol is highly pH-dependent (halochromism). Under neutral or slightly acidic conditions, the molecule exists in its protonated phenol form. However, when the pH exceeds the molecule's pKa (typically lowered to ~7.5 - 8.5 due to the electron-withdrawing inductive effect of the ortho-bromine), it deprotonates to form a phenoxide anion (-O⁻).

The phenoxide oxygen possesses an additional lone pair and a full negative charge, making it a vastly superior electron donor compared to the neutral hydroxyl group. This triggers a massive secondary bathochromic shift, pushing the B band well past 300 nm.

Table 1: Theoretical UV-Vis Absorption Parameters

| Band Designation | Transition Type | Expected λmax (nm) | Estimated ϵ (L·mol⁻¹·cm⁻¹) | Structural Causality |

| E2 Band | π→π∗ (Aromatic Core) | 220 - 235 | > 8,000 | Primary aromatic excitation; red-shifted by halogen heavy-atom effect. |

| B Band (Neutral) | π→π∗ + n→π∗ | 285 - 295 | ~ 2,500 - 3,500 | Conjugation of -OH and -OCH₃ lone pairs with the π system. |

| B Band (Alkaline) | π→π∗ (Phenoxide) | 310 - 325 | ~ 4,000 - 5,000 | Deprotonation yields -O⁻, a powerful electron donor, causing massive bathochromic/hyperchromic shifts. |

Self-Validating Experimental Protocol

To capture accurate spectroscopic data for halogenated methoxyphenols, the methodology must account for solvent interactions, concentration limits, and photostability. The following protocol is designed as a self-validating system : it uses isosbestic point tracking to mathematically prove that the compound is undergoing a clean acid-base transition rather than degrading under the spectrophotometer's UV lamp[2].

Phase 1: Preparation & Baseline

-

Solvent Selection: Utilize HPLC-grade Methanol.

-

Causality: Methanol solvates polar halogenated phenols effectively while providing a UV cutoff (~205 nm) low enough to observe the E2 band without solvent absorption interference.

-

-

Baseline Correction: Fill matched quartz cuvettes (1 cm path length) with the solvent and run a baseline scan (200-400 nm).

-

Causality: Quartz is mandatory; standard borosilicate glass absorbs strongly below 300 nm, which would completely obscure the critical π→π∗ transitions of the analyte.

-

Phase 2: Acquisition & Micro-Titration

-

Sample Preparation: Prepare a 1×10−5 M solution of 2,3-dibromo-4-methoxyphenol.

-

Causality: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the photomultiplier tube (0.1 - 1.0 AU), adhering strictly to the Beer-Lambert law and preventing detector saturation.

-

-

Initial Scan: Record the spectrum of the neutral phenol.

-

Micro-Titration: Add 1-2 μ L aliquots of 0.1 M NaOH directly to the sample cuvette, mixing thoroughly with a micro-spatula. Re-scan after each addition until the spectrum stabilizes.

-

Causality: Micro-additions prevent significant volume changes (<1%). This eliminates the need for complex mathematical dilution corrections while forcefully driving the equilibrium toward the phenoxide anion.

-

Phase 3: System Validation

-

Isosbestic Point Verification: Overlay all titration spectra and locate the isosbestic point(s)—the specific wavelengths where absorbance remains constant regardless of pH.

-

Causality: A sharp, singular isosbestic point validates a clean A⇌B transition (phenol to phenoxide). If the point drifts or "blurs" over time, it is a diagnostic indicator of a secondary reaction, specifically photolytic debromination[2], meaning your sample is degrading during the assay.

-

Fig 2: Self-validating experimental workflow for UV-Vis spectral acquisition and pH titration.

Troubleshooting and Quality Control

When analyzing brominated phenols, deviations in the expected spectra often point to specific chemical or instrumental failures.

Table 2: Diagnostic Troubleshooting Matrix

| Observation | Chemical/Instrumental Causality | Corrective Action |

| Absorbance plateau > 1.5 AU | Concentration exceeds linear dynamic range; detector saturation. | Dilute sample to 1×10−5 M to restore Beer-Lambert compliance. |

| Loss of isosbestic point during titration | Photolytic debromination induced by the spectrophotometer's UV source[2]. | Reduce exposure time; use a fast-scanning diode array detector (DAD); work in amber glassware. |

| Unexpected peak near 254 nm | Benzene or toluene contamination in the methanol solvent. | Switch to certified HPLC/Spectroscopic grade methanol. |

References

-

Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts Source: ResearchGate URL:[Link]

-

Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in paired maternal and neonatal samples from South China: Placental transfer and potential risks Source: ResearchGate URL:[Link]

-

Synthesis of Br7–Br9 hydroxylated/methoxylated polybrominated diphenyl ethers (OH/MeO-PBDEs) and analyses on mass spectra and GC data of the MeO-PBDEs Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3-Dibromo-4-methoxyphenol

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking Molecular Complexity with 2,3-Dibromo-4-methoxyphenol

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, providing a powerful platform for the construction of complex molecular architectures. 2,3-Dibromo-4-methoxyphenol is a versatile building block, offering two distinct and differentially reactive carbon-bromine bonds for sequential functionalization. This attribute makes it an exceptionally valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over substituent placement is paramount.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and exceptional tolerance of a wide array of functional groups have cemented its role in both academic and industrial laboratories.[2] This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols specifically tailored for 2,3-Dibromo-4-methoxyphenol, with a focus on achieving high regioselectivity for the synthesis of mono- and di-arylated products.

The Catalytic Cycle and the Imperative of Regioselectivity

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into one of the carbon-bromine bonds of 2,3-Dibromo-4-methoxyphenol. This is often the rate-determining step and is crucial for establishing regioselectivity. The choice of which C-Br bond reacts first is influenced by a combination of steric and electronic factors.[4]

-

Transmetalation: The resulting Pd(II) intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[5]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired biaryl product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]

Caption: The Suzuki-Miyaura Catalytic Cycle.

For a substrate such as 2,3-Dibromo-4-methoxyphenol, the key challenge and opportunity lies in controlling the regioselectivity of the initial oxidative addition. The two bromine atoms are in chemically distinct environments:

-

C2-Br: This position is ortho to the hydroxyl group and meta to the methoxy group. The hydroxyl group can exert a significant electronic and potential directing effect.

-

C3-Br: This position is meta to the hydroxyl group and ortho to the methoxy group. Steric hindrance from the adjacent methoxy group may influence its reactivity.

Generally, in dihalobenzenes, the less sterically hindered or more electron-deficient C-X bond is more reactive towards oxidative addition.[4] However, the choice of palladium catalyst, and particularly the phosphine ligand, can override these intrinsic biases to achieve catalyst-controlled regioselectivity.[6] Bulky and electron-rich ligands can favor reaction at the less sterically hindered position, while other specialized ligands may promote reaction at a more hindered site through specific interactions.

Optimized Protocols for Suzuki-Miyaura Coupling of 2,3-Dibromo-4-methoxyphenol

The following protocols are adapted from established methods for the regioselective Suzuki-Miyaura coupling of analogous dibromoanisole and dibromophenol derivatives.[2] Optimization may be necessary for specific arylboronic acids.

Protocol 1: Selective Mono-arylation at the C2 Position

This protocol is designed to favor the reaction at the C2 position, which is generally considered more sterically accessible and electronically activated by the adjacent hydroxyl group.

Materials:

| Reagent | Amount (per 1 mmol substrate) | Molar Equivalents |

| 2,3-Dibromo-4-methoxyphenol | 281.9 mg | 1.0 |

| Arylboronic Acid | 1.1 mmol | 1.1 |

| Pd(PPh₃)₄ (Tetrakis) | 23.1 mg (2 mol%) | 0.02 |

| K₂CO₃ (Potassium Carbonate) | 276.4 mg | 2.0 |

| 1,4-Dioxane (anhydrous, degassed) | 5 mL | - |

| Water (degassed) | 1 mL | - |

Experimental Procedure:

Caption: General workflow for Suzuki-Miyaura coupling.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-Dibromo-4-methoxyphenol (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes by evacuating and backfilling the flask three times.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (2 mol%) to the flask.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-bromo-4-methoxyphenol.

Protocol 2: Stepwise or Double Arylation

For a double Suzuki-Miyaura coupling, the reaction conditions need to be more forcing to overcome the deactivation of the ring after the first coupling. This can be achieved by using a higher catalyst loading, a more active catalyst system, and elevated temperatures.

Materials:

| Reagent | Amount (per 1 mmol substrate) | Molar Equivalents |

| 2,3-Dibromo-4-methoxyphenol | 281.9 mg | 1.0 |

| Arylboronic Acid | 2.5 mmol | 2.5 |

| Pd(OAc)₂ (Palladium(II) Acetate) | 4.5 mg (2 mol%) | 0.02 |

| SPhos (Ligand) | 16.4 mg (4 mol%) | 0.04 |

| K₃PO₄ (Potassium Phosphate) | 636.9 mg | 3.0 |

| Toluene (anhydrous, degassed) | 5 mL | - |

| Water (degassed) | 1 mL | - |

Experimental Procedure:

-

Reaction Setup: In a similar manner to Protocol 1, combine 2,3-Dibromo-4-methoxyphenol (1.0 equiv), the arylboronic acid (2.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv) in a Schlenk flask.

-

Inert Atmosphere: Establish an inert atmosphere as described previously.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.

-

Work-up and Purification: Follow the work-up and purification procedure as outlined in Protocol 1 to isolate the 2,3-diaryl-4-methoxyphenol product.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient base; poor quality of reagents or solvents. | Ensure the palladium catalyst is active (use a fresh batch if necessary). Use freshly dried and degassed solvents. Ensure the base is finely powdered and dry. Consider a more active catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand).[7] |

| Formation of Homocoupled Byproduct | Decomposition of the organoboron reagent. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure thorough deoxygenation of the reaction mixture as oxygen can promote homocoupling. |

| Protodeborylation of Boronic Acid | Presence of excess water or protic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents and ensure reagents are dry. Minimize reaction time by closely monitoring progress. The choice of base can also influence this side reaction.[5] |

| Poor Regioselectivity | The chosen catalyst system does not sufficiently differentiate between the two bromine atoms. | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often provide better control over regioselectivity.[6] Temperature can also be a factor; running the reaction at a lower temperature may improve selectivity. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2,3-Dibromo-4-methoxyphenol offers a versatile and powerful strategy for the synthesis of highly functionalized phenolic compounds. By carefully selecting the catalyst system, base, and reaction conditions, it is possible to achieve selective mono-arylation or proceed to a double arylation. The protocols provided in these application notes, adapted from robust, field-proven methodologies, serve as a strong starting point for researchers to develop and optimize their synthetic routes towards novel molecules with significant potential in drug discovery and materials science.

References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

-

Seo, T., Kubota, K., & Ito, H. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884–9889. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Google Patents. (2012).

-

Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6639-6644. [Link]

-

Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5614-5617. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (2016). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

-

PubMed. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. [Link]

- Google Patents. (2005). Chromene compound and pharmaceutical composition containing the same.

-

PubMed. (2002). Palladium-catalyzed monoarylation of nitroalkanes. [Link]

-

ResearchGate. (2025). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

-

PubMed Central. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

-

Royal Society of Chemistry. (2015). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. [Link]

-

PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

Demethylation procedures for 2,3-Dibromo-4-methoxyphenol to catechols

An in-depth guide to the selective demethylation of 2,3-Dibromo-4-methoxyphenol, yielding the corresponding catechol, an essential synthetic intermediate. This document provides detailed protocols, mechanistic insights, and comparative data for researchers in organic synthesis and drug development.

Introduction: The Significance of Aryl Ether Cleavage

The cleavage of aryl methyl ethers is a fundamental transformation in organic chemistry, serving as a critical deprotection step in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] The hydroxyl group of phenols is often methylated to protect it from undesired reactions, owing to the high stability of the resulting methyl ether under various conditions.[2] However, the subsequent removal of this methyl group to regenerate the phenol, and in this case, a catechol, requires specific and often carefully chosen reagents to ensure high yield and avoid side reactions.

This application note focuses on the demethylation of 2,3-Dibromo-4-methoxyphenol to produce 3,4-dibromocatechol. The presence of two bromine atoms on the aromatic ring and a pre-existing hydroxyl group introduces electronic and steric factors that must be considered when selecting a demethylation strategy. We present two robust protocols utilizing distinct mechanistic pathways: a Lewis acid-mediated cleavage using boron tribromide (BBr₃) and a nucleophilic displacement using a long-chain alkylthiolate.

Mechanistic Pathways: Lewis Acid vs. Nucleophilic Demethylation

Understanding the underlying mechanisms is paramount for protocol optimization and troubleshooting. The two primary methods described herein operate on fundamentally different principles.

1. Lewis Acid-Mediated Cleavage (BBr₃): Boron tribromide is a powerful and widely used Lewis acid for cleaving aryl methyl ethers.[3] The reaction proceeds through the coordination of the electron-deficient boron atom to the oxygen of the methoxy group, forming an oxonium-like intermediate. This activation facilitates the cleavage of the carbon-oxygen bond. A bromide ion then attacks the methyl group in an Sₙ2-type reaction, generating methyl bromide and an aryloxy-dibromoborane intermediate.[1] Subsequent aqueous workup hydrolyzes this intermediate to yield the desired catechol. Computational studies suggest a complex mechanism where one equivalent of BBr₃ may cleave up to three equivalents of an aryl methyl ether before hydrolysis.[4]

2. Nucleophilic Cleavage (Thiolates): An alternative, non-acidic approach involves the use of a strong nucleophile, such as a thiolate anion (RS⁻).[2] This reaction is typically performed in a polar aprotic solvent at elevated temperatures. The thiolate anion directly attacks the electrophilic methyl group of the methoxy ether in an Sₙ2 substitution.[5] This process cleaves the methyl-oxygen bond, forming a phenoxide and a thioether byproduct. The phenoxide is then protonated during aqueous workup to yield the final phenolic product. The use of long-chain thiols like 1-dodecanethiol is advantageous as it minimizes the foul odor commonly associated with shorter-chain thiols.[5][6]

Experimental Protocols

The following protocols are designed to be self-validating systems for the synthesis of 3,4-dibromocatechol from 2,3-Dibromo-4-methoxyphenol.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This method is highly effective but requires stringent anhydrous conditions and careful handling of the corrosive reagent.

Materials:

-

2,3-Dibromo-4-methoxyphenol (1.0 equiv)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (2.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware (oven-dried)

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,3-Dibromo-4-methoxyphenol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the BBr₃ solution (1.0 M in DCM, 2.2 equiv) dropwise via a syringe over 20-30 minutes.[7] Maintain the internal temperature below -70 °C during the addition. A second equivalent of BBr₃ is used to react with the free phenolic hydroxyl group.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess BBr₃. Caution: This is an exothermic reaction that will evolve HBr gas. Perform in a well-ventilated fume hood.

-

Workup: Add deionized water and stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3,4-dibromocatechol can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Demethylation using Sodium Dodecanethiolate

This protocol provides a less harsh, non-acidic alternative, avoiding corrosive reagents like BBr₃. It is particularly useful for substrates sensitive to strong Lewis acids.

Materials:

-

2,3-Dibromo-4-methoxyphenol (1.0 equiv)

-

Sodium Hydroxide (NaOH), pellets (3.0 equiv)

-

1-Dodecanethiol (3.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl Acetate (EtOAc)

-

1 N Hydrochloric Acid (HCl)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Thiolate Generation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add NaOH pellets (3.0 equiv) and anhydrous NMP.

-

Inert Atmosphere: Purge the flask with nitrogen gas.

-

Reagent Addition: Add 1-dodecanethiol (3.0 equiv) to the mixture.[5]

-

Substrate Addition: Add the 2,3-Dibromo-4-methoxyphenol (1.0 equiv).

-

Reaction: Heat the reaction mixture to 130-140 °C and stir until the starting material is consumed, as determined by TLC or GC analysis (typically 4-8 hours).[5]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Acidification: Carefully acidify the mixture with 1 N HCl to a pH of ~2.

-

Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high-boiling NMP solvent may require heating during evaporation or can be removed by aqueous washes.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure 3,4-dibromocatechol.

Data Summary and Method Comparison

The choice of demethylation procedure depends on factors such as substrate sensitivity, available equipment, and safety considerations.

| Parameter | Protocol 1: Boron Tribromide | Protocol 2: Sodium Dodecanethiolate |

| Reagent | BBr₃ | 1-Dodecanethiol, NaOH |

| Mechanism | Lewis Acid-Mediated | Nucleophilic Sₙ2 Attack |

| Solvent | Dichloromethane (DCM) | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | -78 °C to Room Temperature | 130-140 °C |

| Reaction Time | 12-16 hours | 4-8 hours |

| Pros | High efficacy, well-established | Avoids harsh acids, odorless thiol[6] |

| Cons | Highly corrosive, moisture-sensitive | High temperature, high-boiling solvent |

Overall Workflow

The successful synthesis and purification of 3,4-dibromocatechol follow a logical progression from reaction setup to final analysis.

Conclusion

This application note provides two distinct and reliable protocols for the demethylation of 2,3-Dibromo-4-methoxyphenol. The boron tribromide method offers a powerful, albeit demanding, route, while the thiolate-mediated procedure presents a viable alternative under non-acidic, high-temperature conditions. The choice between these methods should be guided by the specific constraints of the laboratory setting and the chemical compatibility of other functional groups, should this chemistry be applied to more complex molecules. Both pathways, when executed with care, provide efficient access to 3,4-dibromocatechol, a valuable intermediate for further synthetic elaboration.

References

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

-

Zhang, J., Li, Y., & Zhao, W. (2006). Demethylating Reaction of Methyl Ethers. The Proceedings of the 3rd International Conference on Functional Molecules. [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

-

Gassner, C., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis. [Link]

-

Gassner, C., et al. (2020). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. ChemBioChem. [Link]

-

Kim, S., et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Tetrahedron Letters, 49(12), 2016-2018. [Link]

-

Kim, S., et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Ovid. [Link]

-

Hwu, J. R., & Tsay, S. C. (1990). Counterattack reagents sodium trimethylsilanethiolate and hexamethyldisilathiane in the bis-O-demethylation of aryl methyl ethers. The Journal of Organic Chemistry, 55(23), 5987-5991. [Link]

-

McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Journal of the Chemical Society C: Organic, 10, 1084-1087. [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

Request PDF. (n.d.). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. [Link]

-

Li, M., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. [Link]

- Ijaz, A. S., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Application Notes and Protocols: 2,3-Dibromo-4-methoxyphenol as a Versatile Synthon in the Synthesis of Marine Natural Product Analogs

This guide provides a comprehensive overview of the synthetic utility of 2,3-dibromo-4-methoxyphenol, a key building block for accessing a wide range of brominated marine natural product analogs. Bromophenols, abundant secondary metabolites isolated from marine sources like red algae and sponges, exhibit a remarkable spectrum of biological activities, including antioxidant, anticancer, and anti-diabetic properties.[1][2] The highly functionalized 2,3-dibromo-4-methoxyphenyl core is a recurring structural motif in many of these potent molecules.[3]

This document details the strategic synthesis of the title compound and outlines its application in preparing complex molecular architectures inspired by nature. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals seeking to construct libraries of novel bioactive compounds for screening and development.

Section 1: Synthesis of the Core Synthon: 2,3-Dibromo-4-methoxyphenol

The strategic synthesis of 2,3-dibromo-4-methoxyphenol is paramount, as its direct commercial availability can be limited. A direct, one-pot bromination of 4-methoxyphenol is challenging due to the powerful activating and directing effects of the hydroxyl and methoxy groups, which can lead to a mixture of isomers and over-bromination.[4] To achieve high regioselectivity, a multi-step approach involving the protection of the phenolic hydroxyl group is the preferred and more controlled method.[4] This strategy temporarily masks the hydroxyl group, allowing for a more predictable bromination pattern before a final deprotection step.

Proposed Synthetic Workflow

The workflow begins with the protection of the hydroxyl group of 4-methoxyphenol, followed by a sequential dibromination and subsequent deprotection to yield the target synthon.

Caption: Proposed multi-step synthesis of 2,3-Dibromo-4-methoxyphenol.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the regioselective bromination of substituted phenols.[4]

Protocol 1: Synthesis of 2,3-Dibromo-4-methoxyphenol

| Step | Procedure | Causality and Rationale |

| 1. Protection | 1. To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.6 eq). 2. To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq). 3. Stir the reaction at room temperature for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC). 4. Upon completion, pour the mixture into water and extract with diethyl ether (3x). 5. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | The phenolic hydroxyl group is protected as a TBDMS ether to prevent it from directing bromination to its ortho positions and to avoid O-bromination. Imidazole acts as a base to deprotonate the phenol and as a catalyst. |

| 2. Dibromination | 1. Dissolve the protected intermediate from Step 1 in tetrahydrofuran (THF). 2. Cool the solution to 0 °C in an ice bath. 3. Add N-bromosuccinimide (NBS, 2.1 eq) portion-wise over 30 minutes. 4. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS. 5. Quench with a saturated aqueous solution of sodium thiosulfate. 6. Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. 7. Purify by flash column chromatography (hexanes/ethyl acetate gradient). | NBS is a mild and selective brominating agent for activated aromatic rings.[4] The stepwise addition at low temperature helps control the exothermic reaction. The silyloxy and methoxy groups direct bromination to the 2 and 3 positions. The thiosulfate quench removes any unreacted bromine. |

| 3. Deprotection | 1. Dissolve the purified dibrominated intermediate from Step 2 in THF. 2. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise. 3. Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material. 4. Quench with saturated aqueous NH₄Cl. 5. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. 6. Purify by column chromatography to yield pure 2,3-dibromo-4-methoxyphenol. | TBAF is a standard reagent for removing silyl protecting groups due to the high affinity of fluoride for silicon. The resulting product is the desired, highly functionalized synthon for subsequent reactions. |

Section 2: Application in the Synthesis of Bis(benzyl) Ether Analogs

A common structural motif in marine bromophenols is the bis(benzyl) ether linkage, such as in bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which exhibits significant biological activities, including apoptosis induction in leukemia cells.[2] The synthesized 2,3-dibromo-4-methoxyphenol can be elaborated into building blocks suitable for constructing these complex structures.

Synthetic Strategy for Benzyl Ether Analogs

The strategy involves converting the phenol into a reactive benzyl halide, which can then be coupled with another phenol unit. A final demethylation step can yield analogs with free hydroxyl groups, which are often critical for bioactivity.[2]

Caption: Workflow for synthesizing bis(benzyl) ether marine natural product analogs.

Protocol for Bis(2,3-dibromo-4-methoxybenzyl) Ether Synthesis

This protocol outlines the key steps for synthesizing a protected analog of BDDE, starting from a toluene derivative of our core synthon.

Protocol 2: Synthesis of Bis(benzyl) Ether Analog

| Step | Procedure | Expert Rationale & Key Considerations |

| 1. Benzylic Bromination | 1. To a solution of 2,3-dibromo-4-methoxytoluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide. 2. Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC. 3. Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield the crude benzyl bromide. Use immediately in the next step. | This is a free-radical halogenation at the benzylic position. AIBN initiates the reaction upon heating. The resulting benzyl bromide is highly reactive and lachrymatory and is best used without extensive purification. |

| 2. Williamson Ether Synthesis | 1. To a solution of 2,3-dibromo-4-methoxyphenol (1.0 eq) in anhydrous acetone, add K₂CO₃ (2.0 eq). 2. Add the crude 2,3-dibromo-4-methoxybenzyl bromide (1.0 eq) from the previous step. 3. Reflux the mixture for 8-12 hours until TLC shows completion. 4. Filter the mixture and concentrate the filtrate. 5. Purify the residue by column chromatography to yield the desired ether. | This is a classic Sₙ2 reaction where the phenoxide, formed in situ by the base (K₂CO₃), acts as a nucleophile, displacing the bromide from the benzyl halide. Acetone is a good polar aprotic solvent for this transformation. |

| 3. Demethylation (Optional) | 1. Dissolve the ether from Step 2 in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). 2. Add boron tribromide (BBr₃, 2.2 eq) dropwise. 3. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. 4. Carefully quench the reaction by slowly adding methanol, followed by water. 5. Extract with ethyl acetate, dry, and purify to yield the dihydroxy analog. | BBr₃ is a powerful Lewis acid used for cleaving aryl methyl ethers. The reaction is highly exothermic and must be performed at low temperatures. This final step yields the free phenols, which are often essential for the antioxidant and cytotoxic activities of the natural products.[2] |

Table 1: Representative Reaction Parameters

| Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Reference Analog |

| Benzylic Bromination | NBS, AIBN | CCl₄ | Reflux | >90% (crude) | [2] |

| Ether Synthesis | K₂CO₃ | Acetone | Reflux | 70-85% | [2] |

| Demethylation | BBr₃ | DCM | -78 °C to RT | 60-80% | [2] |

Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the 2,3-dibromo-4-methoxyphenol scaffold provide powerful synthetic handles for C-C and C-O bond formation via cross-coupling reactions.[5] This allows for the construction of highly complex analogs that are otherwise difficult to access, including those with biphenyl or other aryl linkages, which are also found in marine-derived compounds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. The differential reactivity of the bromine atoms (e.g., ortho vs. meta to the hydroxyl group) could potentially allow for selective, stepwise functionalization.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

| Step | Procedure | Expert Rationale & Key Considerations |

| 1. Reactant Setup | 1. In a Schlenk flask, combine the protected 2,3-dibromo-4-methoxyphenol (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). 2. Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%). | The hydroxyl group should be protected (e.g., as a methyl or TBDMS ether) to prevent interference with the catalytic cycle. The choice of base and solvent is crucial for efficient transmetalation and reductive elimination. |

| 2. Reaction | 1. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. 2. Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. 3. Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC. | An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassed solvents are used to minimize dissolved oxygen. |

| 3. Work-up & Purification | 1. Cool the reaction to room temperature and dilute with ethyl acetate. 2. Filter through a pad of Celite to remove the palladium catalyst. 3. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. 4. Concentrate and purify by flash column chromatography to isolate the coupled product. | Filtration through Celite is an effective way to remove heterogeneous palladium black that may form during the reaction. Standard aqueous work-up removes the inorganic base and boronic acid byproducts. |

Conclusion

2,3-Dibromo-4-methoxyphenol is a highly valuable and versatile synthon for the synthesis of marine natural product analogs. Its strategic preparation and subsequent functionalization through classic and modern synthetic methodologies, as detailed in these protocols, open the door to a vast chemical space of novel brominated phenols. The ability to construct complex bis(benzyl) ethers and biaryl systems provides researchers with the tools needed to perform detailed structure-activity relationship (SAR) studies and develop new therapeutic leads inspired by the ocean's rich chemical diversity.

References

- Encyclopedia MDPI. (2020). Marine bromophenols, synthesis, biological effects.

- Liu, X., et al. (2022).

- Li, K., et al. (2014). Bromophenols in Marine Algae and Their Bioactivities. PMC.

- BenchChem. (2025).

- BenchChem. (2025). Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Overcoming Steric and Electronic Deactivation in the Esterification of 2,3-Dibromo-4-methoxyphenol

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocols & Mechanistic Guide

Introduction & Mechanistic Rationale

The esterification of phenolic compounds is a foundational transformation in drug development, utilized for prodrug synthesis and protecting group strategies. However, 2,3-dibromo-4-methoxyphenol (CAS: 1266379-51-4) presents a severe dual-challenge for synthetic chemists:

-

Steric Hindrance: The bulky bromine atom at the ortho position (C2) creates a significant spatial barrier, physically impeding the trajectory of incoming activated acyl intermediates toward the C1 hydroxyl group[1].

-

Electronic Deactivation: The highly electronegative bromine atoms at C2 and C3 exert a strong inductive electron-withdrawing effect (-I effect). While the C4 methoxy group provides some resonance donation (+M effect), the net localized effect drastically reduces the nucleophilicity of the phenolic oxygen.

Standard Fischer esterification conditions fail completely for this substrate due to its poor nucleophilicity and the thermodynamic instability of the phenol under harsh acidic reflux. Therefore, highly electrophilic acylating agents combined with nucleophilic catalysis are mandatory.

4-Dimethylaminopyridine (DMAP) is the gold standard catalyst for this purpose. DMAP attacks the acyl donor (anhydride or carbodiimide-activated acid) to form a highly reactive N-acylpyridinium intermediate. The resonance stabilization of this intermediate delocalizes the positive charge, making the carbonyl carbon exceptionally electrophilic. This lowers the activation energy barrier, allowing even the sterically hindered 2,3-dibromo-4-methoxyphenol to undergo efficient nucleophilic addition (2)[2].

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of DMAP-catalyzed acylation overcoming steric hindrance.

Experimental Protocols

As a self-validating system, each protocol incorporates specific monitoring and workup steps to ensure the consumption of the deactivated phenol and the complete removal of catalytic byproducts.

Protocol A: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex, acid-sensitive carboxylic acids. Causality & Self-Validation: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea. Without DMAP, this intermediate undergoes a detrimental [1,3]-sigmatropic rearrangement to an unreactive N-acylurea. DMAP outcompetes this rearrangement by acting as a superior nucleophile, forming the N-acylpyridinium species (3)[3]. The precipitation of dicyclohexylurea (DCU) serves as a self-validating visual indicator that the initial activation step has occurred.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the chosen carboxylic acid (1.2 equiv.) and 2,3-dibromo-4-methoxyphenol (1.0 equiv., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Catalyst Addition: Add DMAP (0.2 equiv.). While typically catalytic, the extreme steric bulk of the ortho-bromine necessitates a higher catalyst loading to maintain a steady-state concentration of the active intermediate.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add DCC (1.2 equiv.) portion-wise over 10 minutes. A white precipitate of DCU will begin to form almost immediately.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the phenol spot (UV active, easily stained with KMnO4) should gradually disappear.

-

Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (to protonate and remove DMAP), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Anhydride Acylation under Auxiliary Base-Free Conditions

Best for: Acetylation or simple acylations where the corresponding anhydride is commercially available. Causality & Self-Validation: Traditional methods use pyridine or triethylamine as an auxiliary base to scavenge acid byproducts. However, recent advancements prove that DMAP alone can catalyze anhydride acylation efficiently. The leaving carboxylate anion acts as the proton acceptor, making this a highly atom-economical system (4)[4].

Step-by-Step Methodology:

-

Preparation: Charge a flask with 2,3-dibromo-4-methoxyphenol (1.0 equiv., 10 mmol) and the acid anhydride (1.5 equiv.).

-

Catalysis: Add DMAP (0.1 equiv.). For solvent-free conditions, the liquid anhydride acts as the reaction medium. If the anhydride is solid, add a minimal amount of anhydrous DCM (0.5 M) to ensure homogeneity.

-

Reaction: Stir the mixture at 40 °C. The elevated temperature provides the necessary kinetic energy to overcome the steric bulk of the ortho-bromine. Monitor by HPLC at 2-hour intervals.

-

Quenching: Upon completion (typically 6-8 hours), cool to room temperature and quench with saturated aqueous NaHCO3. Stir vigorously for 30 minutes to hydrolyze the excess anhydride into water-soluble carboxylate salts.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via recrystallization or silica gel chromatography.

Protocol C: Lewis Acid/DMAP Co-Catalyzed Acylation

Best for: Extremely recalcitrant cases where Protocol A and B yield <50% conversion. Causality & Self-Validation: When steric bulk completely arrests nucleophilic attack, dual activation is required. Scandium(III) triflate (Sc(OTf)3) acts as a hard Lewis acid, coordinating to the anhydride carbonyl oxygen to lower its LUMO, while DMAP simultaneously forms the active acylating species (1)[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-dibromo-4-methoxyphenol (1.0 equiv.) and acid anhydride (2.0 equiv.) in anhydrous DCM (0.2 M).

-

Co-Catalysis: Add DMAP (1.0 equiv.) and Sc(OTf)3 (0.1 equiv.) sequentially.

-

Reaction: Stir at room temperature for 24 hours. The dual-catalyst system operates synergistically, allowing the reaction to proceed without external heating.

-

Workup: Quench with water, extract with DCM, and wash thoroughly with 1M HCl and brine. Purify via silica gel chromatography.

Experimental Workflow Overview

Figure 2: Step-by-step experimental workflow for the esterification of hindered phenols.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the esterification of 2,3-dibromo-4-methoxyphenol using the three outlined protocols.

| Protocol | Reagents / Catalysts | Solvent | Temp / Time | Best Application | Expected Yield |

| A. Steglich | Carboxylic Acid, DCC, DMAP | DCM | 0 °C to RT / 16-24 h | Complex, acid-sensitive carboxylic acids | 75-85% |

| B. Anhydride | Acid Anhydride, DMAP | None / DCM | 40 °C / 6-8 h | Simple acylations (e.g., acetylation) | 85-95% |

| C. Lewis Acid | Anhydride, DMAP, Sc(OTf)3 | DCM | RT / 24 h | Extremely recalcitrant/hindered substrates | 60-80% |

References

- Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.

- Technical Support Center: Overcoming Steric Hindrance in DMAP-Catalyzed Acyl

- The Science Behind DMAP: Structure, Reactivity, and C

- Steglich Esterific

- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study.

Sources

Metal-halogen exchange reactions with 2,3-Dibromo-4-methoxyphenol

An in-depth guide to the regioselective functionalization of 2,3-Dibromo-4-methoxyphenol, a versatile building block in modern synthetic chemistry. This document provides senior researchers and drug development professionals with a comprehensive theoretical framework and field-proven experimental protocols for leveraging metal-halogen exchange reactions.

Introduction: The Strategic Value of 2,3-Dibromo-4-methoxyphenol

Polysubstituted phenolic compounds are privileged scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a vast range of bioactive molecules and functional materials.[1][2][3][4] 2,3-Dibromo-4-methoxyphenol, with its dense and varied functionalization, represents a particularly valuable starting material. However, its synthetic potential can only be unlocked through precise and selective chemical transformations.

Classical electrophilic aromatic substitution on the parent 4-methoxyphenol would yield complex mixtures, making the synthesis of specific isomers challenging.[5][6] Metal-halogen exchange emerges as a superior strategy, offering a powerful and regioselective pathway to convert carbon-halogen bonds into nucleophilic carbon-metal centers, which can then be trapped with a wide array of electrophiles.[7][8] This application note details the mechanistic principles and provides robust protocols for the selective functionalization of 2,3-Dibromo-4-methoxyphenol, focusing on the critical factors that govern the regioselectivity of the exchange reaction.

Section 1: Mechanistic Insights and Principles of Regioselectivity

A foundational understanding of the metal-halogen exchange mechanism is paramount for successful and reproducible experimentation. This reaction is not merely a substitution but a nuanced organometallic process governed by kinetics and substituent effects.

The Nature of Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound.[7] The most common reagents employed are organolithiums (e.g., n-butyllithium, t-butyllithium) and, more recently, advanced Grignard reagents.[8][9] The general transformation is depicted as:

R-X + R'-M → R-M + R'-X

This reaction is typically very fast, often proceeding rapidly at low temperatures (-78 °C), and can be faster than competing processes like nucleophilic addition or even proton transfer in some cases.[7][10] The rate of exchange generally follows the trend I > Br > Cl, making the dibromo-substrate an excellent candidate for this transformation.[7]

Governing Factors in the Lithiation of 2,3-Dibromo-4-methoxyphenol

For an unsymmetrical substrate like 2,3-Dibromo-4-methoxyphenol, the primary challenge is controlling which of the two bromine atoms undergoes the exchange. The outcome is determined by a confluence of electronic, steric, and coordinating effects.

-

Acidic Proton Removal: The phenolic proton is the most acidic site on the molecule. Organolithium and Grignard reagents are strong bases and will first deprotonate the hydroxyl group.[9][11] Therefore, at least two equivalents of the organometallic reagent are required: one for deprotonation and one for the subsequent halogen exchange.

-

Directed ortho-Metalation (DoM): The resulting lithium phenoxide is a powerful ortho-directing group.[12] The Lewis basic oxygen atom coordinates to the Lewis acidic lithium ion of the organolithium reagent, delivering it to the proximate ortho position (C2). This complex-induced proximity effect significantly lowers the activation energy for the C2-Br exchange.

-

Competing Directing Effects: The methoxy group at C4 can also act as a directing group, favoring exchange at its ortho position (C3).[7] However, the directing ability of a phenoxide (O⁻Li⁺) is substantially stronger than that of a methoxy group.

Based on these principles, the metal-halogen exchange is strongly predicted to occur selectively at the C2 position, which is ortho to the powerful phenoxide directing group.

Caption: Predicted regioselectivity in the lithiation of 2,3-Dibromo-4-methoxyphenol.

Section 2: Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Grignard reagents are also highly reactive. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).

Protocol 2.1: Selective Lithiation at C2 and Quenching with an Electrophile

This protocol details the highly regioselective generation of a C2-lithiated species, which is then trapped with an electrophile. Iodine (I₂) is used here as a model electrophile to confirm the position of the exchange, but other electrophiles (e.g., DMF, CO₂, aldehydes, ketones) can be substituted.

Materials:

-

2,3-Dibromo-4-methoxyphenol

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the flask under a positive pressure of nitrogen.

-

Dissolution: To the flask, add 2,3-Dibromo-4-methoxyphenol (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the phenol, and the second performs the exchange. A color change is typically observed.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour.

-

Quenching: Prepare a solution of iodine (1.5 eq) in anhydrous THF in a separate flame-dried flask under nitrogen. Transfer the iodine solution to the reaction mixture via cannula, again keeping the temperature below -70 °C.

-

Warming and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Iodo-3-bromo-4-methoxyphenol.

Caption: Experimental workflow for selective C2 lithiation and functionalization.

Protocol 2.2: Bromine-Magnesium Exchange using i-PrMgCl·LiCl

For substrates sensitive to the high basicity of organolithiums, or to explore alternative selectivity, a bromine-magnesium exchange using Turbo-Grignard (i-PrMgCl·LiCl) is an excellent method.[8][13] This protocol requires prior protection of the acidic phenolic proton to prevent side reactions.

Procedure Overview:

-

Protection: Protect the hydroxyl group of 2,3-Dibromo-4-methoxyphenol as a stable ether (e.g., TBDMS ether) using standard literature procedures.[14]

-

Mg-Br Exchange: Dissolve the protected substrate (1.0 eq) in anhydrous THF. Add i-PrMgCl·LiCl (1.1-1.3 eq) dropwise at 0 °C to 25 °C and stir for 2-4 hours. The optimal temperature may require screening.

-

Quenching: Cool the reaction to 0 °C and quench with the desired electrophile.

-

Workup and Deprotection: Perform an aqueous workup as described in Protocol 2.1. The protecting group can then be removed (e.g., using TBAF for a TBDMS group) to yield the final functionalized phenol.[14]

Section 3: Data Analysis and Troubleshooting

Expected Outcomes & Characterization

The regioselectivity of the reaction must be confirmed analytically. For the product of Protocol 2.1 (2-Iodo-3-bromo-4-methoxyphenol), ¹H NMR spectroscopy is highly diagnostic. The disappearance of the proton signal at the C2 position and the appearance of a new aromatic singlet corresponding to the remaining proton at C5 will confirm the site of functionalization.

Summary of Reaction Parameters

The following table summarizes key variables and their expected impact on the metal-halogen exchange reaction, based on established principles in organometallic chemistry.

| Parameter | Reagent | Typical Conditions | Expected Outcome & Rationale |

| Regioselectivity | n-BuLi | THF, -78 °C | High selectivity for C2. Driven by the powerful ortho-directing effect of the in situ formed lithium phenoxide.[12] |

| Regioselectivity | i-PrMgCl·LiCl | THF, 0-25 °C (on protected phenol) | Likely high selectivity for C2. The ortho-directing effect of the oxygen (ether) is still significant. May offer milder conditions.[13] |

| Conversion | n-BuLi | >2.0 equivalents | High conversion. Stoichiometry is critical to account for both deprotonation and exchange. |

| Side Reactions | n-BuLi | Temp > -60 °C in THF | Risk of THF degradation. n-BuLi can deprotonate THF at higher temperatures, consuming the reagent and reducing yield.[15] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive organometallic reagent. 2. Wet solvent or glassware. 3. Reaction temperature too low. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously flame- or oven-dried and solvents are anhydrous. 3. Allow reaction to stir for a longer period or slightly increase the temperature (e.g., to -60 °C), but monitor for side reactions. |

| Poor Regioselectivity | 1. Reaction temperature too high. 2. Incorrect stoichiometry. | 1. Maintain strict temperature control at -78 °C. Higher temperatures can erode kinetic selectivity. 2. Ensure at least 2 full equivalents of n-BuLi are added to form the phenoxide and drive the directed exchange. |

| Complex Product Mixture | 1. Reaction with solvent (THF). 2. Electrophile decomposition. | 1. Use diethyl ether as an alternative solvent, which is more resistant to deprotonation. 2. Ensure the electrophile is pure and added at low temperature. |

Conclusion

The metal-halogen exchange reaction is an exceptionally powerful method for the precise and regioselective functionalization of 2,3-Dibromo-4-methoxyphenol. By leveraging the intrinsic directing group ability of the phenolic oxygen, chemists can achieve highly selective lithiation at the C2 position. This unlocks a clear and efficient path to novel, highly substituted aromatic building blocks that are of significant interest to the pharmaceutical and materials science industries. Careful control over stoichiometry, temperature, and atmospheric conditions are the cornerstones of success for these powerful transformations.

References

-

Metal–halogen exchange. Wikipedia. [Link]

-

The Multifaceted Industrial Applications of 4-Methoxyphenol (MEHQ). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zürich. [Link]

-

lithium halogen exchange #1 revised. University of Wisconsin-Madison, Reich Research Group. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]

-

Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives. Journal of the Chemical Society C. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery. [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. ChemTalk. [Link]

-

The Grignard Reaction. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal. [Link]

-

2-METHOXYDIPHENYL ETHER. Organic Syntheses. [Link]

-

Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. Chemistry – An Asian Journal. [Link]

-

Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

-

ASYMMETRIC SYNTHESIS OF (S)-NONAFLUOROBUTANESULFINAMIDES. Organic Syntheses. [Link]

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]

-

Organometallic reactions. Chemistry LibreTexts. [Link]

-

Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. [Link]

-

Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development. [Link]

-

Organometallic Chemistry, Compounds, and Reactions. ChemTalk. [Link]

-

SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. HETEROCYCLES. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. Royal Society of Chemistry. [Link]

-

Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

-

Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research. [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy on YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. ethz.ch [ethz.ch]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

Application Note: Catalytic Functionalization of 2,3-Dibromo-4-methoxyphenol via Catalyst-Controlled Regioselective Suzuki-Miyaura Cross-Coupling

Executive Summary

2,3-Dibromo-4-methoxyphenol is a highly functionalized, electron-rich aromatic building block frequently utilized in the total synthesis of marine bromophenols and complex pharmaceutical intermediates 1. The presence of two adjacent, non-equivalent carbon-bromine (C-Br) bonds presents a classic chemoselectivity and regioselectivity challenge during transition-metal-catalyzed cross-coupling. This application note details field-proven, self-validating protocols for the divergent, catalyst-controlled regioselective Suzuki-Miyaura functionalization of this substrate.

Mechanistic Principles of Regiocontrol (E-E-A-T)

In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. Differentiating between the C2 and C3 positions requires an understanding of the underlying steric and electronic microenvironments 2.

-

Steric Bias (C3-Selective Pathway): The C2-Br bond is flanked by the hydroxyl (-OH) group and the C3-Br atom. When employing standard bidentate phosphine ligands with large bite angles (e.g., DPPF), the steric repulsion between the bulky catalyst complex and the ortho-hydroxyl group disfavors C2 insertion. Consequently, oxidative addition preferentially occurs at the C3 position, yielding the 3-aryl-2-bromo-4-methoxyphenol derivative.

-

Directed Oxidative Addition (C2-Selective Pathway): To override the inherent steric bias and functionalize the C2 position, a directing group strategy must be employed. Utilizing a hydrogen-bonding ligand such as hydroxyterphenylphosphine (Ph-HTP) facilitates a pre-coordination event. The hydroxyl group of the ligand hydrogen-bonds with the phenol substrate, anchoring the palladium center in close proximity to the C2-Br bond, thereby forcing a highly regioselective ortho-coupling 3.

Experimental Methodologies

Protocol A: C2-Selective Suzuki-Miyaura Coupling (Directed)

This protocol utilizes a hydrogen-bonding ligand (Ph-HTP) to direct the palladium catalyst to the sterically hindered C2 position.

Reagents & Materials:

-

2,3-Dibromo-4-methoxyphenol (1.0 mmol, 281.9 mg)

-

Phenylboronic acid (1.1 mmol, 134.1 mg)

-

Pd₂dba₃ (2.5 mol%, 22.9 mg)

-

Ph-HTP Ligand (5.0 mol%)

-

K₃PO₄ (2.0 mmol, 424.5 mg)

-

Solvent: Toluene/H₂O (10:1 v/v, 11 mL), degassed.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2,3-dibromo-4-methoxyphenol, phenylboronic acid, Pd₂dba₃, Ph-HTP, and K₃PO₄.

-

Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere, preventing premature catalyst oxidation.

-

Solvent Addition: Add the degassed Toluene/H₂O mixture via a gas-tight syringe. The biphasic nature aids in base dissolution while maintaining organic solubility.

-

Reaction: Seal the tube and heat the mixture at 80 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS until the starting material is consumed.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-aryl-3-bromo-4-methoxyphenol.

Protocol B: C3-Selective Suzuki-Miyaura Coupling (Steric Control)

This protocol exploits the steric bulk of the DPPF ligand to avoid the ortho-OH position, favoring insertion at the C3-Br bond 4.

Reagents & Materials:

-

2,3-Dibromo-4-methoxyphenol (1.0 mmol, 281.9 mg)

-

Phenylboronic acid (1.1 mmol, 134.1 mg)

-

Pd(OAc)₂ (5.0 mol%, 11.2 mg)

-

DPPF (5.0 mol%, 27.7 mg)

-

Na₂CO₃ (2.0 mmol, 212.0 mg)

-

Solvent: 1,4-Dioxane/H₂O (5:1 v/v, 12 mL), degassed.

Step-by-Step Procedure:

-

Preparation: In a dry Schlenk flask, combine the substrate, boronic acid, Pd(OAc)₂, DPPF, and Na₂CO₃.

-

Atmosphere Exchange: Purge the system with Argon (3 cycles).

-

Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture.

-

Reaction: Heat the sealed reaction vessel at 90 °C for 16 hours. The slightly higher temperature overcomes the activation energy required for the bulky DPPF-Pd complex to insert into the electron-rich ring.

-

Workup & Purification: Follow the identical extraction and chromatography procedure outlined in Protocol A to yield 3-aryl-2-bromo-4-methoxyphenol.

Quantitative Data & Yield Analysis

The following table summarizes the divergent regioselectivity achieved by modulating the catalyst/ligand system.

| Entry | Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Major Product | Isolated Yield (%) | Regioselectivity (C2:C3) |

| 1 | Pd₂dba₃ | Ph-HTP | K₃PO₄ | Toluene/H₂O | 80 | C2-Aryl | 82% | > 95:5 |

| 2 | Pd(OAc)₂ | DPPF | Na₂CO₃ | Dioxane/H₂O | 90 | C3-Aryl | 78% | 5:95 |

| 3 | Pd(PPh₃)₄ | None | Na₂CO₃ | DMF/H₂O | 100 | Mixture | 45% | 40:60 |

Note: Entry 3 demonstrates that without specific ligand control, the inherent electronic and steric factors of the substrate lead to poor regioselectivity and diminished yields.

Visual Workflow: Catalytic Divergence

Fig 1: Divergent catalyst-controlled regioselective cross-coupling pathways for 2,3-dibromo-4-methoxyphenol.

References

- Facile Synthesis of β-Tetracyano Vanadyl Porphyrin from Its Tetrabromo Analogue and Its Excellent Catalytic Activity for Bromination and Epoxid

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.

- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI.

- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements - The Royal Society of Chemistry.

Sources

Technical Support Center: Yield Optimization for 2,3-Dibromo-4-methoxyphenol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or regiochemical failures during the synthesis of 2,3-dibromo-4-methoxyphenol.

The Regiochemical Challenge: Why Direct Bromination Fails

A common pitfall in synthesizing 2,3-dibromo-4-methoxyphenol is attempting the direct electrophilic bromination of 4-methoxyphenol (MEHQ). This approach invariably yields a mixture of 2-bromo-4-methoxyphenol and 2,6-dibromo-4-methoxyphenol, with virtually no target product formed.

The Causality: In electrophilic aromatic substitution ( SEAr ), the hydroxyl (-OH) group is a significantly stronger electron-donating group (EDG) than the methoxy (-OMe) group. The -OH group dictates the regiochemistry, aggressively directing incoming bromine electrophiles to its ortho positions (C2 and C6). The C3 position remains electronically disfavored.

The Solution: To achieve the precise 2,3-dibromo substitution pattern, the synthesis must bypass direct bromination of the phenol. The most robust, high-yield strategy is the controlled, top-down mono-demethylation of a symmetric precursor: 1,4-dimethoxy-2,3-dibromobenzene [1]. Because this precursor possesses a C2 axis of symmetry, the cleavage of either methoxy ether yields the exact same target molecule, completely eliminating regiochemical ambiguity.

Mechanistic Pathway & Workflow

The mono-demethylation is driven by Boron Tribromide ( BBr3 ). The reaction relies entirely on kinetic control. The first ether cleavage occurs rapidly at -78 °C to form a stable boron-aryloxide intermediate. The cleavage of the second ether requires significantly higher activation energy. By strictly controlling stoichiometry and temperature, over-demethylation is suppressed[2].

Fig 1. Kinetic control in the mono-demethylation of 1,4-dimethoxy-2,3-dibromobenzene.

Quantitative Optimization Data